Butanedioic acid, (phenylmethyl)-, 4-(1,1-dimethylethyl) ester, (R)-

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

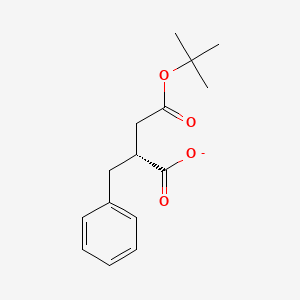

®-2-benzyl-4-tert-butoxy-4-oxobutanoic acid is an organic compound with a complex structure that includes a benzyl group, a tert-butoxy group, and a 4-oxobutanoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-2-benzyl-4-tert-butoxy-4-oxobutanoic acid typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

Formation of the Benzyl Group: The benzyl group can be introduced through a Friedel-Crafts alkylation reaction, where benzene reacts with a suitable alkyl halide in the presence of a Lewis acid catalyst.

Introduction of the tert-Butoxy Group: The tert-butoxy group can be introduced via a nucleophilic substitution reaction, where a tert-butyl alcohol reacts with an appropriate leaving group.

Formation of the 4-Oxobutanoic Acid Moiety: This can be achieved through a series of oxidation and reduction reactions, starting from a suitable precursor such as a butanoic acid derivative.

Industrial Production Methods

Industrial production methods for ®-2-benzyl-4-tert-butoxy-4-oxobutanoic acid may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.

Chemical Reactions Analysis

Types of Reactions

®-2-benzyl-4-tert-butoxy-4-oxobutanoic acid can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the oxo group to a hydroxyl group, forming alcohols.

Substitution: The benzyl and tert-butoxy groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

Substitution: Reagents such as halides, acids, and bases are used under various conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols.

Scientific Research Applications

®-2-benzyl-4-tert-butoxy-4-oxobutanoic acid has several scientific research applications:

Chemistry: It is used as a building block in organic synthesis and as a precursor for more complex molecules.

Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug precursor.

Industry: It is used in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ®-2-benzyl-4-tert-butoxy-4-oxobutanoic acid involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, depending on its structure and functional groups. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

®-2-benzyl-4-tert-butoxy-4-oxobutanoic acid: can be compared with other compounds that have similar structural features, such as:

Uniqueness

The uniqueness of ®-2-benzyl-4-tert-butoxy-4-oxobutanoic acid lies in its combination of functional groups, which confer specific chemical and biological properties. This makes it a valuable compound for research and industrial applications.

Biological Activity

Butanedioic acid, (phenylmethyl)-, 4-(1,1-dimethylethyl) ester, (R)-, also known as benzyl butyrate, is an ester compound with potential biological activity. This article explores its biological properties, including its pharmacological effects, toxicity profiles, and ecological impact based on diverse research findings.

- Chemical Formula : C13H18O2

- Molecular Weight : 206.28 g/mol

- CAS Number : 103-37-7

Pharmacological Effects

Research indicates that butanedioic acid derivatives exhibit various bioactivities:

- Antimicrobial Activity : Some studies have shown that esters like benzyl butyrate can possess antimicrobial properties. For instance, certain concentrations demonstrated effectiveness against both Gram-positive and Gram-negative bacteria.

- Antioxidant Properties : The compound has been evaluated for its antioxidant capacity, which is crucial in mitigating oxidative stress-related diseases.

- Anti-inflammatory Effects : Preliminary studies suggest that the compound may have anti-inflammatory effects, although further research is required to substantiate these claims.

Toxicity Profile

The safety data sheet for benzyl butyrate outlines its toxicity parameters:

- Derived No Effect Level (DNEL) :

- Acute effects systemic (Inhalation): 27.4 mg/m³

- Chronic effects systemic (Inhalation): Not specified

- Predicted No Effect Concentration (PNEC) :

- Freshwater: 12.5 µg/L

- Marine water: 1.25 µg/L

These values indicate a relatively low risk of acute toxicity under normal exposure conditions.

Ecological Impact

Benzyl butyrate is not classified as persistent or bioaccumulative according to current assessments. Its environmental impact appears minimal when used within recommended guidelines.

Table of Biological Activity and Toxicity Parameters

| Parameter | Value |

|---|---|

| DNEL (Acute Inhalation) | 27.4 mg/m³ |

| PNEC (Freshwater) | 12.5 µg/L |

| PNEC (Marine Water) | 1.25 µg/L |

| Antimicrobial Activity | Effective against certain bacteria |

| Antioxidant Capacity | Moderate |

| Anti-inflammatory Potential | Preliminary evidence |

Case Studies

-

Study on Antimicrobial Properties :

A study published in a peer-reviewed journal investigated the antimicrobial activity of various esters, including benzyl butyrate. Results indicated significant inhibition of bacterial growth at specific concentrations. -

Antioxidant Study :

Another research focused on the antioxidant properties of benzyl butyrate compared to other common antioxidants. The findings suggested that while it has some antioxidant capacity, it may not be as potent as established antioxidants like vitamin C. -

Environmental Assessment :

An ecological study evaluated the impact of benzyl butyrate in aquatic environments. The study concluded that the compound does not pose significant risks to aquatic life when used according to safety regulations.

Properties

Molecular Formula |

C15H19O4- |

|---|---|

Molecular Weight |

263.31 g/mol |

IUPAC Name |

(2R)-2-benzyl-4-[(2-methylpropan-2-yl)oxy]-4-oxobutanoate |

InChI |

InChI=1S/C15H20O4/c1-15(2,3)19-13(16)10-12(14(17)18)9-11-7-5-4-6-8-11/h4-8,12H,9-10H2,1-3H3,(H,17,18)/p-1/t12-/m1/s1 |

InChI Key |

TWMRLCPQQCHIBH-GFCCVEGCSA-M |

Isomeric SMILES |

CC(C)(C)OC(=O)C[C@@H](CC1=CC=CC=C1)C(=O)[O-] |

Canonical SMILES |

CC(C)(C)OC(=O)CC(CC1=CC=CC=C1)C(=O)[O-] |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.